molecular formula C23H23NO4 B2710870 N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide CAS No. 900295-36-5

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide

Cat. No.: B2710870
CAS No.: 900295-36-5
M. Wt: 377.44
InChI Key: FCDZGOUTTWQBGU-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide is a complex organic compound with a molecular formula of C23H23NO4 and a molecular weight of 377.43 g/mol . This compound is characterized by the presence of a chromen-2-yl group, a methoxyphenyl group, and a cyclohexanecarboxamide group, making it a unique structure in the realm of organic chemistry.

Preparation Methods

The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves several steps. One common synthetic route includes the condensation of 4-methoxybenzaldehyde with 4-hydroxycoumarin to form the chromen-2-yl intermediate. This intermediate is then reacted with cyclohexanecarboxylic acid chloride in the presence of a base, such as triethylamine, to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing inflammation, or interact with antioxidant pathways to neutralize free radicals .

Comparison with Similar Compounds

N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]cyclohexanecarboxamide can be compared with other similar compounds, such as:

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h5-6,9-14,16H,2-4,7-8H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDZGOUTTWQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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